L-Alanyl-L-proline
Overview
Description
L-Alanyl-L-proline is a dipeptide composed of the amino acids L-alanine and L-proline. It is a compound of interest in various biochemical and pharmaceutical contexts due to its role in protein folding and structure, as well as its potential therapeutic applications. The unique properties of L-proline and its analogues make them valuable for studying cellular metabolism and the synthesis regulation of macromolecules in both prokaryotic and eukaryotic cells .
Synthesis Analysis
The synthesis of this compound and its analogues has been explored in several studies. One approach involved the synthesis of a bicyclic indolizidinone carboxylic acid and a tricyclic constrained analogue of L-proline, which were evaluated for their ability to induce helix formation in L-Ala tetrapeptides . Another study demonstrated an efficient four-component synthesis of pyrazole derivatives using L-proline as a catalyst in water, showcasing the versatility of L-proline in multi-component synthesis . Additionally, the synthesis of sequential polypeptides containing L-alanyl sequences was achieved through the treatment of L-alanylglycyl-L-proline ester with tertiary base in dimethyl sulphoxide .
Molecular Structure Analysis
The molecular structure of this compound and its analogues has been characterized using various analytical techniques. Variable-temperature NMR, DMSO titration, CD spectra, and X-ray structure analyses, in conjunction with molecular modeling, have been employed to confirm the existence of 3(10)-helical motifs in di- and tetrapeptides of L-Ala .
Chemical Reactions Analysis
L-Proline and its derivatives have been used as catalysts in various chemical reactions due to their bifunctional nature, with the amino group acting as a Lewis base and the carboxylic acid group acting as a Brønsted acid. These properties have been exploited in asymmetric syntheses and the formation of heterocyclic compounds . L-Proline analogues have also been used to inhibit angiotensin-converting enzyme, with certain phosphoryl derivatives showing competitive inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-proline and its analogues are significant in their biological function and industrial applications. L-Proline analogues have been shown to be useful in studying cellular metabolism and macromolecule synthesis regulation. They are also valuable for industrial use, such as in the overproduction of L-proline by microorganisms resistant to its analogues . The versatility of L-proline as an organo-catalyst in organic chemistry is well-documented, with its use in various reactions leading to the synthesis of biologically and synthetically relevant heterocycles .
Scientific Research Applications
Angiotensin Converting Enzyme Inhibition
L-Alanyl-L-proline derivatives have been explored for their inhibitory effects on angiotensin converting enzyme (ACE). Studies have demonstrated that certain derivatives, such as L-alanyl-trans-4-hydroxy-L-proline and L-alanyl-cis-4-hydroxy-L-proline, show inhibition against ACE, which is significant in hypertension research and therapy (Alexandrou & Liakopoulou-Kyriakides, 1990).
Proline Analogues in Cellular Metabolism
L-proline analogues, including derivatives of this compound, are critical in studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are useful in industrial applications, such as overproduction of L-proline by microorganisms (Bach & Takagi, 2013).
Substrate Specificity and Enzyme Interactions
This compound has been used to study the substrate specificity of enzymes such as prolidase, revealing insights into enzyme kinetics and active site models. Research in this area has helped understand the hydrolysis of imidodipeptides and enzyme specificity (King, Middlehurst, & Kuchel, 1986).
Industrial Applications in Amino Acid Production
Corynebacterium glutamicum has been genetically engineered to overproduce L-proline, showcasing the industrial relevance of this compound in amino acid production. Such studies have broad implications in biotechnology and pharmaceutical industries (Zhang et al., 2020).
Prolidase Deficiency and Biochemical Research
Research on human erythrocyte prolidase and prolidase deficiency involving this compound has been crucial in understanding the metabolic pathways and clinical manifestations of this condition. It has implications in diagnostic and therapeutic strategies (Endo, Matsuda, Ogata, & Tanaka, 1982).
Polymer Synthesis and Material Science
This compound has been used in the synthesis of sequential polypeptides, contributing to the field of polymer science and material engineering. This research is pivotal for developing new materials with specific properties (Fairweather & Jones, 1972).
Protein Folding and Structural Biology
The role of this compound in protein folding and structure has been studied, particularly its influence on the orientation and geometry of transmembrane peptides. This research is fundamental in understanding membrane protein functions and drug design (Thomas, Vostrikov, Greathouse, & Koeppe, 2009).
Pharmaceutical Research
This compound derivatives have been synthesized and tested for pharmacological activities such as antihypertensive effects. This research contributes to the development of new therapeutic agents (Gubert, Brasó, Sacristan, & Ortiz, 1990).
Mechanism of Action
Target of Action
L-Alanyl-L-proline is a dipeptide that contains a sterically constrained proline . Proline is a well-known turn inducer in proteins . This suggests that the primary targets of this compound could be proteins, where it may induce turns or changes in their structure.
Mode of Action
It’s known that proline, a component of this dipeptide, acts as a bifunctional catalyst (organo-catalyst) in organic chemistry . The amino-functional group acts as a Lewis base type while carboxylic acids act as Brønsted acid type catalysts . This suggests that this compound might interact with its protein targets by inducing structural changes, potentially influencing their function.
Biochemical Pathways
It’s known that alanyl dipeptides may be used in physicochemical studies or to evaluate dipeptide separation technologies . They may also be used for studying cell uptake mechanisms, dipeptide metabolism, or cell growth supplementation benefits .
Safety and Hazards
Future Directions
L-Proline analogues, including L-Alanyl-L-proline, have been developed due to the unique role of L-proline in the folding and structure of protein . They have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . In addition to these fundamental researches, they are useful compounds for industrial use . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues . They are also promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUFUBLGADILS-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872180 | |
Record name | L-Alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13485-59-1 | |
Record name | L-Alanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13485-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013485591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-L-alanyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANYLPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5K79L0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alanylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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